Fasudil, frequently supplied as a monohydrochloride salt (CAS 105628-07-7), is a highly validated, isoquinoline-derivative Rho-associated coiled-coil kinase (ROCK) inhibitor. Unlike purely experimental kinase inhibitors, Fasudil is distinguished by its clinical approval history and exceptionally high aqueous solubility (up to 200 mg/mL for the hydrochloride salt) [1]. For procurement professionals and lead scientists, Fasudil represents the gold-standard translational baseline for in vivo cardiovascular and neurodegenerative models, offering a well-documented pharmacokinetic profile and a specific polypharmacological mechanism that newer, ultra-selective analogs cannot replicate [2].
Substituting Fasudil with more potent, purely experimental ROCK inhibitors like Y-27632 or H-1152 disrupts translational continuity in procurement and research [1]. While Y-27632 is a classic in vitro tool, it lacks the extensive human clinical safety data and established in vivo pharmacokinetic baselines of Fasudil [1]. Furthermore, Fasudil possesses a specific multi-kinase off-target profile—inhibiting PKA and PKG at higher concentrations—which contributes to its established pleiotropic effects in vascular and neurodegenerative models . Procuring highly specific, newer-generation ROCK inhibitors fails to replicate this established polypharmacology, making Fasudil non-interchangeable for laboratories requiring direct comparability to decades of approved clinical and in vivo data.
In long-term hPSC culture applications, Fasudil demonstrates equivalent or superior efficacy in preventing dissociation-induced apoptosis compared to the industry-standard Y-27632 [1]. When utilized at 10 µM, Fasudil yielded a ~100,000-fold cell expansion over time, compared to a ~90,000-fold expansion for Y-27632, while maintaining normal karyotype and pluripotency markers [1].
| Evidence Dimension | hPSC growth fold-increase post-thaw |
| Target Compound Data | Fasudil (10 µM): ~100,000-fold expansion |
| Comparator Or Baseline | Y-27632 (10 µM): ~90,000-fold expansion |
| Quantified Difference | ~11% higher total cell yield with Fasudil over identical long-term culture periods |
| Conditions | Long-term human pluripotent stem cell culture post-dissociation |
Allows bulk stem cell manufacturing facilities to substitute expensive Y-27632 with a highly cost-effective alternative without sacrificing cell yield or pluripotency.
Fasudil, particularly in its monohydrochloride salt form, exhibits exceptional hydrophilicity compared to many structurally complex or lipophilic kinase inhibitors [1]. It achieves an aqueous solubility of up to 200 mg/mL, whereas many experimental ROCK inhibitors require DMSO or complex lipid excipients to achieve even 1 mg/mL [1].
| Evidence Dimension | Maximum aqueous solubility |
| Target Compound Data | Fasudil monohydrochloride: up to 200 mg/mL |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors: typically <1 mg/mL without organic solvents |
| Quantified Difference | >200-fold higher aqueous solubility compared to typical lipophilic kinase inhibitors |
| Conditions | Aqueous buffer / pure water at standard temperature |
Enables the preparation of high-concentration, completely DMSO-free aqueous formulations for critical in vivo intravenous or intratracheal administration.
Unlike ultra-selective next-generation ROCK inhibitors, Fasudil provides a specific, well-documented polypharmacological profile . While it inhibits ROCK1 with a Ki of 0.33 µM, it also inhibits PKA and PKG at ~1.6 µM . This dual mechanism is central to its established vasodilatory and neuroprotective efficacy in historical literature, which highly selective agents like KD-025 or H-1152 cannot fully replicate[1].
| Evidence Dimension | Secondary kinase inhibition (PKA/PKG) |
| Target Compound Data | Fasudil: Ki ~1.6 µM for PKA/PKG |
| Comparator Or Baseline | Highly selective ROCK inhibitors (e.g., KD-025): Negligible PKA/PKG inhibition |
| Quantified Difference | Intentional moderate-affinity off-target inhibition (Ki ~1.6 µM) vs strict selectivity |
| Conditions | Cell-free kinase assay profiling |
Procuring Fasudil is mandatory for researchers who need to replicate the exact pleiotropic mechanisms responsible for its success in historical cardiovascular and neurodegenerative in vivo models.
Due to its ability to yield ~100,000-fold cell expansion comparable to Y-27632, Fasudil is the optimal procurement choice for industrial stem cell facilities seeking to reduce media supplement costs. It effectively prevents dissociation-induced apoptosis during passaging and thawing without requiring organic solvents [1].
Leveraging its 200 mg/mL aqueous solubility, Fasudil monohydrochloride is ideal for formulating high-dose intravenous or intratracheal treatments in models of pulmonary arterial hypertension or cerebral vasospasm. It eliminates the confounding toxicological effects of DMSO or complex excipients required by lipophilic analogs [2].
Because of its established polypharmacology (ROCK1/2, PKA, PKG inhibition) and clinical approval history, Fasudil serves as the mandatory positive control in experimental models of multiple sclerosis and Alzheimer's disease, ensuring direct comparability to decades of established in vivo data [3].
Irritant